Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate
CAS No.: 891124-83-7
Cat. No.: VC4358100
Molecular Formula: C11H14N4O3S
Molecular Weight: 282.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891124-83-7 |
|---|---|
| Molecular Formula | C11H14N4O3S |
| Molecular Weight | 282.32 |
| IUPAC Name | methyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate |
| Standard InChI | InChI=1S/C11H14N4O3S/c1-3-4-7-5-8(16)12-10-13-14-11(15(7)10)19-6-9(17)18-2/h5H,3-4,6H2,1-2H3,(H,12,13,16) |
| Standard InChI Key | YHICZQBAYLSKIJ-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OC |
Introduction
Methyl 2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. Its molecular formula is C₁₁H₁₄N₄O₃S, and it has a molecular weight of 282.32 g/mol . This compound is synthesized through multi-step organic reactions and is primarily used in research settings for its potential biological activities.
Synthesis
The synthesis of Methyl 2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetate involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity.
Anticancer Activity
Derivatives of triazolo-pyrimidines have shown notable anticancer properties. While specific data on Methyl 2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is limited, related compounds have demonstrated strong antiproliferative effects against various cancer cell lines .
Antimicrobial Activity
Compounds with similar structures have exhibited significant antimicrobial properties. Although detailed studies on this specific compound are not available, its structural features suggest potential efficacy against bacterial strains.
Potential Applications
Given its structural characteristics and the biological activities of related compounds, Methyl 2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetate may find applications in:
-
Cancer Research: As a potential anticancer agent due to its structural similarity to compounds with known antiproliferative effects.
-
Antimicrobial Development: Its potential as an antimicrobial agent could be explored further, especially against resistant bacterial strains.
-
Neuroprotection: The neuroprotective effects of triazole derivatives suggest potential applications in neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume